molecular formula C8H13BrO3 B8425731 Methyl 2-bromo-2-(tetrahydro-2H-pyran-4-yl)acetate

Methyl 2-bromo-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B8425731
M. Wt: 237.09 g/mol
InChI Key: LDOGYNKZZDXDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(tetrahydro-2H-pyran-4-yl)acetate is a useful research compound. Its molecular formula is C8H13BrO3 and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

methyl 2-bromo-2-(oxan-4-yl)acetate

InChI

InChI=1S/C8H13BrO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3

InChI Key

LDOGYNKZZDXDDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCOCC1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 250 mL round-bottomed flask was added 2.20 g of methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (0.014 mol) and 100 mL of dry THF. This solution was cooled to −78° C. and LDA (2.0 M in THF/heptane/ethyl benzene, 10.4 mL, 0.021 mol) was added. The resulting brown solution was stirred at −78° C. for 45 min. TMSCl (3.22 g, 3.5 mL, 0.028 mol) was then added at −78° C., and the reaction mixture was then warmed to room temperature. After being re-cooled to −78° C., N-bromosuccinimide (4.94 g, 0.028 mol) was added to the reaction mixture, and the resulting suspension was allowed to slowly warm to room temperature where it continued to stir for an additional 1.5 h. The suspension was then filtered thru a pad of SiO2 using diethyl ether as the eluant. Purification of the filtrate by column chromatography (SiO2 gel, 10:1 to 4:1 hexanes/ethyl acetate) delivered the desired α-bromo ester, which was used in subsequent steps without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
4.94 g
Type
reactant
Reaction Step Four

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